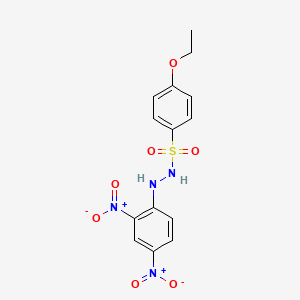

N'-(2,4-二硝基苯基)-4-乙氧基苯磺酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

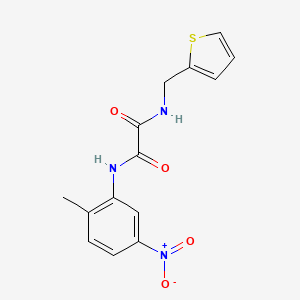

“N’-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide” is a complex organic compound. It likely contains a 2,4-dinitrophenyl group, which is a functional group often found in explosives and pesticides . The “4-ethoxybenzenesulfonohydrazide” part suggests the presence of an ethoxybenzene group attached to a sulfonohydrazide group, which could potentially have interesting chemical properties.

Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide” would depend on its exact molecular structure. Compounds with a 2,4-dinitrophenyl group are often yellow and crystalline .

科学研究应用

抗分枝杆菌剂

研究人员探索了合成和评估硫二氧化物 (SO₂) 的硫醇活化来源作为抗分枝杆菌剂。例如,已经报道了具有可调半胱氨酸活化 SO₂ 释放曲线特征的化合物,其中 N-苄基-2,4-二硝基苯磺酰胺对结核分枝杆菌的效力高于临床药物异烟肼 (Malwal 等人,2012)。

化学合成和结构分析

已经报道了包括 N'-(2,4-二硝基苯基)-4-乙氧基苯磺酰肼在内的新酰肼衍生物的合成和表征。这些研究通常包括用于表征的 NMR 和 IR 光谱,用于分子结构研究的 X 射线衍射以及与密度泛函方法的比较 (Saeed 等人,2013)。另一个研究领域集中在 X 取代的 2,4-二硝基苯基-4'-苯基苯磺酸盐的合成和晶体学表征上,探索环境友好的生产方法和分子间相互作用 (Stenfors 等人,2020)。

环境科学和降解研究

已经对硝基苯及其相关化合物的降解进行了大量研究,研究了硫酸根自由基介导的高级氧化过程。这项研究确定了各种中间体的形成,并提出了氧化过程中脱硝和硝化过程的机制 (Ji 等人,2017)。

作用机制

Target of Action

It is chemically related to 2,4-dinitrophenol , which is known to target Pentaerythritol tetranitrate reductase in Enterobacter cloacae .

Mode of Action

Its relative, 2,4-dinitrophenol, is known to uncouple oxidative phosphorylation . This process involves the disruption of the proton gradient across the mitochondrial membrane, leading to a rapid consumption of energy without the generation of ATP .

Biochemical Pathways

2,4-dinitrophenol, a related compound, is known to affect the oxidative phosphorylation pathway . This can lead to increased heat production and metabolic rate, potentially affecting various downstream effects related to energy metabolism.

Pharmacokinetics

2,4-dinitrophenol, a related compound, is known to exhibit significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .

Result of Action

2,4-dinitrophenol, a related compound, is known to cause dose-dependent mitochondrial uncoupling, leading to the rapid loss of atp as heat . This can lead to uncontrolled hyperthermia and potentially death in case of overdose .

生化分析

Biochemical Properties

N’-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide plays a significant role in biochemical reactions. It acts as a protonophore, an agent that can shuttle protons (hydrogen cations) across biological membranes . This property allows it to dissipate the proton gradient across the mitochondrial membrane, collapsing the proton motive force that the cell uses to produce most of its ATP chemical energy .

Cellular Effects

The effects of N’-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide on various types of cells and cellular processes are profound. It influences cell function by causing a rapid loss of ATP as heat, leading to uncontrolled hyperthermia . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N’-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression . As a protonophore, it shuttles protons across biological membranes, disrupting the normal flow of protons and thus uncoupling oxidative phosphorylation .

Dosage Effects in Animal Models

The effects of N’-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide vary with different dosages in animal models

Metabolic Pathways

N’-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide is involved in metabolic pathways related to oxidative phosphorylation

Transport and Distribution

The transport and distribution of N’-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide within cells and tissues are influenced by its physicochemical properties

属性

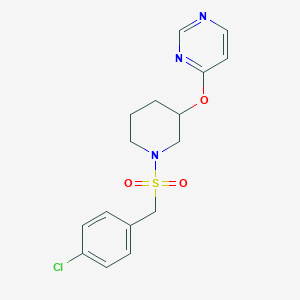

IUPAC Name |

N'-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O7S/c1-2-25-11-4-6-12(7-5-11)26(23,24)16-15-13-8-3-10(17(19)20)9-14(13)18(21)22/h3-9,15-16H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTOAXSCPDNPNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Cyclopropyl-4-methyl-6-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2626446.png)

![2-[(4-nitrophenyl)methylsulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B2626448.png)

![2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2626456.png)

![4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2626458.png)

![[4-[(2,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2626459.png)